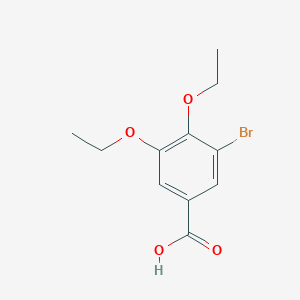
6-carboxylate de méthyle-6-(hydroxyméthyl)-2,5-dihydropyranne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate is an organic compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom. The compound also features a hydroxymethyl group and a carboxylate ester group, making it a versatile molecule in organic synthesis and various applications.
Applications De Recherche Scientifique
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate typically involves the reaction of a suitable precursor with reagents that introduce the hydroxymethyl and carboxylate ester groups. One common method involves the use of a dihydropyran derivative as the starting material, which undergoes hydroxymethylation and esterification under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs advanced techniques such as flow chemistry, which allows for precise control over reaction parameters and improved safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group produces an alcohol.
Mécanisme D'action
The mechanism of action of Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylate ester groups play crucial roles in its reactivity and binding properties. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but a different ring structure.
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: Another compound with a hydroxymethyl and carboxylate ester group but with a pyridine ring instead of a pyran ring.
Uniqueness
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(10)8(6-9)4-2-3-5-12-8/h2-3,9H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLGLCDFXVLJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile](/img/structure/B2493053.png)
![(2E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2493054.png)
![2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2493055.png)

![N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2493060.png)




![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)
